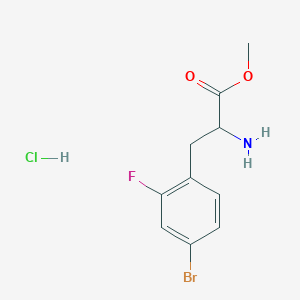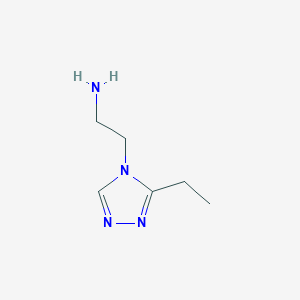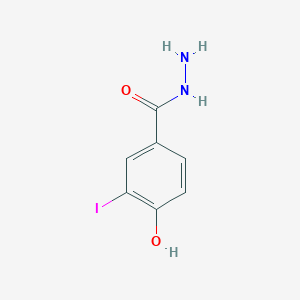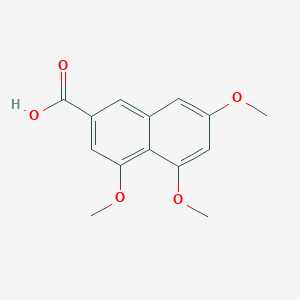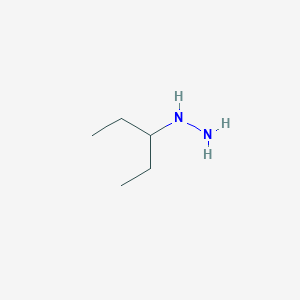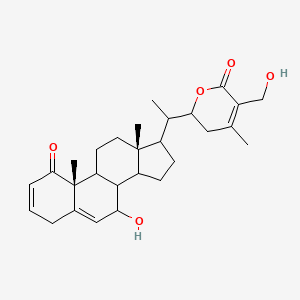
Desglucodaturataturin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Desglucodaturataturin A involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. La ruta sintética típicamente incluye la formación del esqueleto esteroideo, seguida de la introducción de grupos hidroxilo y el anillo lactona. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza. Las rutas sintéticas detalladas y las condiciones de reacción a menudo son propietarias y pueden variar según la escala de producción deseada .
Métodos de producción industrial
La producción industrial de this compound puede involucrar la extracción a gran escala de fuentes naturales o la síntesis química. El proceso de extracción incluye la extracción con solventes, la purificación y la cristalización para obtener el compuesto puro. La síntesis química a escala industrial requiere la optimización de las condiciones de reacción para garantizar la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Desglucodaturataturin A experimenta diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno adicionales o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel significativo en la determinación del resultado de la reacción .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados adicionales, mientras que la reducción puede producir análogos desoxigenados .
Aplicaciones Científicas De Investigación
Desglucodaturataturin A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como precursor para sintetizar otras moléculas complejas.
Biología: Estudiado por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de Desglucodaturataturin A involucra su interacción con objetivos moleculares y vías específicas. Puede unirse a ciertos receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Desglucodaturataturin A se puede comparar con otros compuestos similares, como:
Flavonoides: Compuestos derivados de plantas con propiedades antiinflamatorias y antioxidantes.
Alcaloides: Compuestos que contienen nitrógeno con diversas actividades biológicas.
Saponinas: Compuestos glucosídicos conocidos por sus propiedades tensioactivas y sus posibles beneficios para la salud .
This compound destaca por su estructura esteroidea única y sus actividades biológicas específicas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C28H38O5 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-[1-[(10R,13R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16?,19?,20?,21?,22?,23?,25?,27-,28+/m1/s1 |
Clave InChI |
UKCDPEQADUKCDH-ZNTRCPHSSA-N |
SMILES isomérico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3[C@@]2(CCC4C3C(C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)
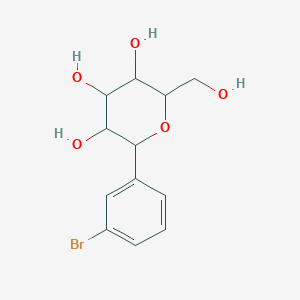
![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
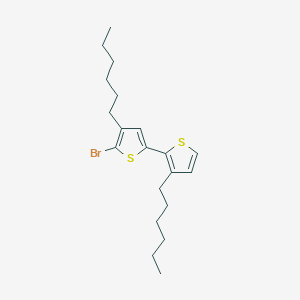
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
